molecular formula C19H25NO3 B7348640 N-[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]-2-(1-methylcyclopropyl)benzamide

N-[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]-2-(1-methylcyclopropyl)benzamide

Cat. No. B7348640
M. Wt: 315.4 g/mol
InChI Key: VDVRVNGIBIPNHZ-HZPDHXFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]-2-(1-methylcyclopropyl)benzamide, also known as HONB, is a synthetic compound that has been widely used in scientific research due to its unique structure and properties. HONB is a spirocyclic lactam that contains a benzamide moiety and a hydroxy-substituted nonane ring.

Mechanism of Action

N-[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]-2-(1-methylcyclopropyl)benzamide acts as a fluorescent probe by binding to a specific site on a protein and emitting light upon excitation. The binding site of this compound is typically a hydrophobic pocket on the protein surface. The fluorescence intensity of this compound is sensitive to changes in the microenvironment of the binding site, such as changes in pH, temperature, and ionic strength. This compound can also be used to study protein conformational changes and protein-ligand interactions.
Biochemical and Physiological Effects:
This compound is a non-toxic compound that does not have any known biochemical or physiological effects. This compound is a small molecule that can easily penetrate cell membranes and access intracellular targets. This compound has been shown to be stable in a wide range of biological conditions, including high salt concentrations, low pH, and high temperatures.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]-2-(1-methylcyclopropyl)benzamide is its high sensitivity and selectivity for detecting protein-protein interactions. This compound is also a small molecule that can easily penetrate cell membranes and access intracellular targets. This compound is stable in a wide range of biological conditions, making it a versatile tool for studying various biological processes. One of the limitations of this compound is that it requires a specific binding site on the protein surface, which may limit its applicability to certain proteins. This compound is also a synthetic compound that may not accurately reflect the properties of natural proteins.

Future Directions

There are many potential future directions for N-[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]-2-(1-methylcyclopropyl)benzamide research. One area of research is the development of new this compound derivatives with improved properties, such as increased sensitivity and selectivity for specific protein targets. Another area of research is the application of this compound in live-cell imaging and in vivo studies. This compound can also be used to study protein-protein interactions in disease states, such as cancer and neurodegenerative diseases. Overall, this compound is a versatile tool that has the potential to advance our understanding of various biological processes.

Synthesis Methods

N-[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]-2-(1-methylcyclopropyl)benzamide can be synthesized using a multistep reaction starting from commercially available starting materials. The synthesis involves the reaction of 2-(1-methylcyclopropyl)benzoic acid with oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with (1R,3R)-3-hydroxy-7-oxanone in the presence of a base to form the spirocyclic lactam this compound.

Scientific Research Applications

N-[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]-2-(1-methylcyclopropyl)benzamide has been widely used in scientific research as a tool for studying various biological processes. One of the most common applications of this compound is as a fluorescent probe for detecting protein-protein interactions. This compound can be conjugated to a protein of interest and used to monitor its interaction with other proteins in real-time. This compound has also been used as a tool for studying protein folding, protein stability, and protein-ligand interactions.

properties

IUPAC Name

N-[(1R,3R)-3-hydroxy-7-oxaspiro[3.5]nonan-1-yl]-2-(1-methylcyclopropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-18(6-7-18)14-5-3-2-4-13(14)17(22)20-15-12-16(21)19(15)8-10-23-11-9-19/h2-5,15-16,21H,6-12H2,1H3,(H,20,22)/t15-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVRVNGIBIPNHZ-HZPDHXFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C2=CC=CC=C2C(=O)NC3CC(C34CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC1)C2=CC=CC=C2C(=O)N[C@@H]3C[C@H](C34CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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